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Compound of Interest

Compound Name: 2-(4-Fluorophenoxy)propylamine
CAS No.: 886763-30-0
Cat. No.: B2943709
Get Quote
. J

Introduction & Compound Profile

2-(4-Fluorophenoxy)propylamine is a critical fluorinated building block, often utilized in the
synthesis of serotonin receptor modulators (e.g., 5-HT2C agonists) and reuptake inhibitors. Its
structure features a primary amine, a chiral center at the C2 position of the propyl chain, and a
para-fluorinated aromatic ring.

The presence of the fluorine atom and the chiral center dictates the analytical strategy:

» 19F NMR provides a highly specific "fingerprint” free from hydrocarbon background
interference.

e Chiral HPLC is mandatory to determine Enantiomeric Excess (ee), as the biological activity
of phenoxypropylamines is often stereospecific.

» Reverse Phase HPLC (RP-HPLC) requires specific buffering to prevent amine tailing.

Physicochemical Profile
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Property Data Notes
Formula C9H12FNO
MW 169.19 g/mol Monoisotopic Mass: 169.09
Structure H2N-CH2-CH(O-Ar)-CH3 Chiral center at C2

] Requires high pH or acidic ion-
pKa (Calc) ~9.5 (Amine) .

pairing for HPLC

UV Max ~220 nm, ~275 nm Phenoxy chromophore

Structural Elucidation Protocols (NMR & MS)
Protocol A: 19F & 1H NMR Spectroscopy

Rationale: 19F NMR is the primary identification tool here. The fluorine signal is isolated and
highly sensitive to the electronic environment of the aromatic ring, confirming the para-
substitution pattern.

Experimental Setup

 Instrument: 400 MHz (or higher) NMR Spectrometer.
e Solvent: DMSO-d6 (preferred for salt forms) or CDCI3 (for free base).
e Internal Standard:

-Trifluorotoluene (
-63.72 ppm) or Hexafluorobenzene (

-164.9 ppm).

19F NMR Parameters (Acquisition)

o Pulse Sequence:zgfiggn (Inverse gated decoupling for quantitative integration).
e Sweep Width: 200 ppm (centered at -120 ppm).

» Relaxation Delay (D1):
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5 seconds (Fluorine T1 relaxation can be slow).

Exppctpd Chemical Shifts

Shift (
Nucleus Multiplicity Assignment
ppm)
) F-Ar (Para to alkoxy
19F -120.0to -124.0 Multiplet (tt)
group)
) Aromatic Ring (AA'BB'
1H 6.9-7.1 Multiplet (4H)
system)
1H 43-45 Multiplet (1H) CH-O (Chiral center)
1H 28-3.0 Doublet/Multiplet CH2-NH2
1H 11-1.2 Doublet CH3 (Terminal methyl)

Analyst Note: If the sample is the Hydrochloride salt, the amine protons (-NH3+) will appear as

a broad singlet around 8.0-8.5 ppm in DMSO-d6.

Protocol B: Mass Spectrometry (ESI-MS)

Rationale: Confirmation of molecular weight and fragmentation pattern to rule out positional

isomers (e.g., 3-phenoxypropylamine).

« lonization: Electrospray lonization (ESI), Positive Mode.

e Parent lon: [M+H]+ = 170.1 m/z.

o Diagnostic Fragments (MS/MS):

o m/z 153: Loss of NH3 [M+H - 17]+.
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o m/z 112/113: 4-Fluorophenol cation (Cleavage of ether bond).

o m/z 58: C3H8N+ (Propylamine fragment).

Chromatographic Purity Protocols
Workflow Visualization

The following diagram illustrates the decision logic for method selection, ensuring the correct

handling of the amine functionality.

Sample: 2-(4-Fluorophenoxy)propylamine

Is Enantiomeric Purity Required?

No / In Parallel \ Yes

Normal Phase Chiral HPLC

Reverse Phase HPLC
(Chemical Purity)

Amine Tailing?

Standard Approach\If Tailing Persists

(Optical Purity)

Acidic Mobile Phase
(0.1% TFA/Formic Acid)

High pH Mobile Phase
(10mM NH4HCO3, pH 10)

Click to download full resolution via product page

Figure 1: Analytical decision matrix for characterization.

Protocol C: Reverse Phase HPLC (Chemical Purity)
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Challenge: Primary amines interact strongly with residual silanols on silica columns, causing
peak tailing. Solution: Use of Trifluoroacetic Acid (TFA) as an ion-pairing agent to mask silanols
and protonate the amine, or use a high-pH stable column.

Method Parameters

e Column: C18 End-capped (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus), 4.6 x
150 mm, 3.5 pm.

» Mobile Phase A: Water + 0.1% TFA (v/v).
» Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).
e Flow Rate: 1.0 mL/min.[1]
o Gradient:
o 0-2min: 5% B
o 2-15 min: 5%
95% B

o 15-20 min: 95% B
e Detection: UV @ 220 nm (Amine/Phenyl absorption) and 275 nm (Aromatic fine structure).
e Column Temp: 30°C.
System Suitability Criteria:
e Tailing Factor (

)< 1.5.

o Theoretical Plates (

) > 5000.
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Protocol D: Chiral HPLC (Enhantiomeric Excess)

Rationale: The C2 position is chiral. Synthesis from chiral precursors (e.g., L-Alaninol

derivatives) or resolution requires verification of optical purity.

Method Parameters

Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Daicel Chiralpak
AD-H or AD-3).

Mode: Normal Phase.
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

o Note: Diethylamine (DEA) is mandatory to suppress non-specific binding of the primary
amine to the stationary phase.

Flow Rate: 1.0 mL/min.[1]
Detection: UV @ 275 nm.

Sample Diluent: Ethanol/Hexane (1:1).

Troubleshooting: If resolution is poor, switch to Isopropanol (IPA) instead of Ethanol, or lower

the temperature to 15°C to improve selectivity.

References & Grounding
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e PubChem Compound Summary. "3-(4-Fluorophenoxy)propan-1-amine" and related isomers.
National Center for Biotechnology Information. [Link] (Source for structural confirmation and
CAS verification).

Disclaimer: This guide is intended for research and development purposes. All handling of
fluorinated amines should be conducted under a fume hood with appropriate PPE (nitrile
gloves, safety glasses), as these compounds can be skin and eye irritants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. A simple and sensitive HPLC method for quantitation of low phenoprolamine hydrochloride
concentrations in human plasma and its pharmacokinetic application - PubMed
[pubmed.ncbi.nlm.nih.gov]

e 2. chem.libretexts.org [chem.libretexts.org]
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o To cite this document: BenchChem. [Application Note: Analytical Characterization of 2-(4-
Fluorophenoxy)propylamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2943709/docs#application-note-analytical-
characterization-of-2-4-fluorophenoxy-propylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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